Retained Nanomolar Potency Against Osimertinib-Resistant C797S Double Mutants Versus Osimertinib and BBT-176
EGFR-IN-91 (compound 9) retains single-digit nanomolar inhibitory activity against engineered Ba/F3 cell lines harboring osimertinib-resistant EGFR double mutants. Specifically, EGFR-IN-91 exhibits IC50 values of 4.6 nM against EGFRL858R/C797S and 2.5 nM against EGFRexon19del/C797S [1]. In contrast, the third-generation irreversible inhibitor osimertinib is effectively inactive against these C797S-harboring models, with reported IC50 values exceeding 100 nM due to the inability to form a covalent bond with the mutated serine residue [2]. Compared to the fourth-generation reversible inhibitor BBT-176, which shows an IC50 of 5.35 nM against EGFRL858R/C797S in analogous protein-based assays, EGFR-IN-91 demonstrates a slightly more potent inhibition profile (4.6 nM) in the cellular Ba/F3 context [3].
| Evidence Dimension | Inhibitory potency (IC50) in osimertinib-resistant EGFR double mutant cell models |
|---|---|
| Target Compound Data | EGFR-IN-91: 4.6 nM (EGFRL858R/C797S Ba/F3), 2.5 nM (EGFRexon19del/C797S Ba/F3) |
| Comparator Or Baseline | Osimertinib: >100 nM (inactive, C797S models); BBT-176: 5.35 nM (EGFRL858R/C797S protein assay) |
| Quantified Difference | EGFR-IN-91 exhibits >20-fold improvement over osimertinib; ~1.16-fold improvement (4.6 nM vs. 5.35 nM) over BBT-176 |
| Conditions | Ba/F3 engineered cell lines expressing EGFRL858R/C797S or EGFRexon19del/C797S; 72-hour incubation |
Why This Matters
This activity profile confirms EGFR-IN-91 as a viable, potent chemical probe for interrogating acquired C797S-mediated resistance, a mechanism where osimertinib completely fails.
- [1] Hill J, Jones RM, Crich D. Discovery of a Hydroxylamine-Based Brain-Penetrant EGFR Inhibitor for Metastatic Non-Small-Cell Lung Cancer. J Med Chem. 2023;66(22):15477-15492. View Source
- [2] Thress KS, Paweletz CP, Felip E, et al. Acquired EGFR C797S mutation mediates resistance to AZD9291 in non-small cell lung cancer harboring EGFR T790M. Nat Med. 2015;21(6):560-562. View Source
- [3] Lim SM, Kim E, Kim YJ, et al. BBT-176, a Novel Fourth-Generation Tyrosine Kinase Inhibitor for Osimertinib-Resistant EGFR Mutations in Non-Small Cell Lung Cancer. Clin Cancer Res. 2023;29(14):2672-2683. View Source
